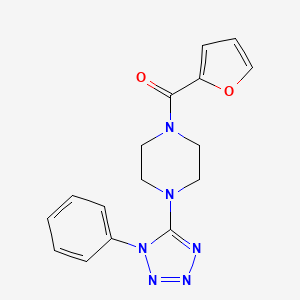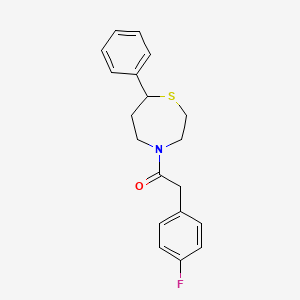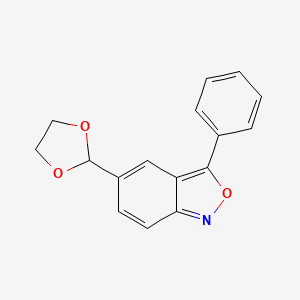![molecular formula C11H11ClN2O3 B2555813 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide CAS No. 540512-38-7](/img/structure/B2555813.png)
2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide is a chemical compound with the molecular formula C₁₁H₁₁ClN₂O₃[_{{{CITATION{{{1{2-Chloro-N- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl .... This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide typically involves the reaction of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxaldehyde with chloroacetic acid in the presence of a suitable base such as triethylamine[_{{{CITATION{{{1{2-Chloro-N- [ (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl ...](https://us.vwr.com/store/product/9020969/2-chloro-n-3-oxo-3-4-dihydro-2h-1-4-benzoxazin-6-yl-methyl-acetamide). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature[{{{CITATION{{{_1{2-Chloro-N- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity[_{{{CITATION{{{_1{2-Chloro-N- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl .... Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alcohols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols, and suitable solvents
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, ethers
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological activities of benzoxazinones, including this compound, have been explored for their potential antiviral, antimicrobial, and anticancer properties.
Medicine: Research has shown that derivatives of benzoxazinones can exhibit various pharmacological activities, making them candidates for drug development.
Industry: In the agricultural industry, benzoxazinones are used as herbicides and insecticides due to their ability to inhibit the growth of unwanted plants and pests.
Mechanism of Action
The mechanism by which 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its biological activities.
Comparison with Similar Compounds
Flumioxazin: Another benzoxazinone derivative used as a herbicide.
Indole derivatives: Compounds with similar biological activities and applications.
Properties
IUPAC Name |
2-chloro-N-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-4-10(15)13-5-7-1-2-9-8(3-7)14-11(16)6-17-9/h1-3H,4-6H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVAJHDLQZJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2555737.png)
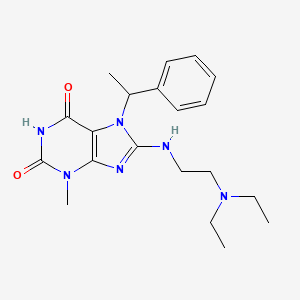

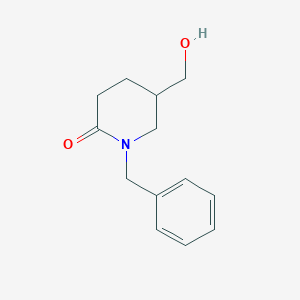
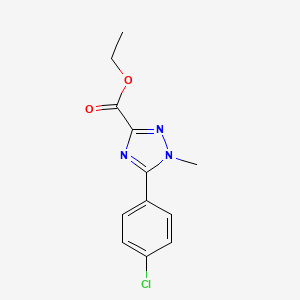
![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)
![N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2555748.png)
